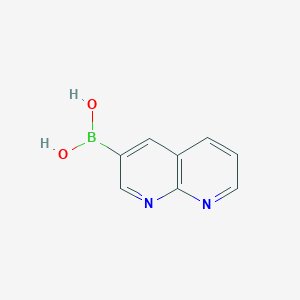![molecular formula C18H30O3 B12633821 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid CAS No. 921770-46-9](/img/structure/B12633821.png)
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring and an octanoic acid chain, making it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves several steps. One common method includes the reaction of oct-2-en-1-ylidene with oxirane under specific conditions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the oxirane ring .
In industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides and carboxylic acids, while reduction results in alcohols .
Applications De Recherche Scientifique
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects .
Comparaison Avec Des Composés Similaires
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid can be compared with similar compounds like:
Octanoic acid: A straight-chain saturated fatty acid known for its antimicrobial properties.
Oxirane derivatives: Compounds containing an oxirane ring, which are widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structure of an oxirane ring and an octanoic acid chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
921770-46-9 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
8-[(2S)-3-oct-2-enylideneoxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/t17-/m0/s1 |
Clé InChI |
LVVCDOSOKGYQFY-KRWDZBQOSA-N |
SMILES isomérique |
CCCCCC=CC=C1[C@@H](O1)CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)




![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


